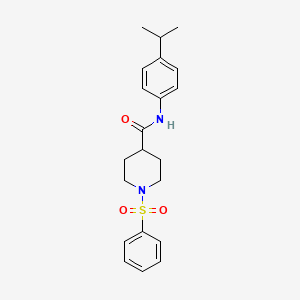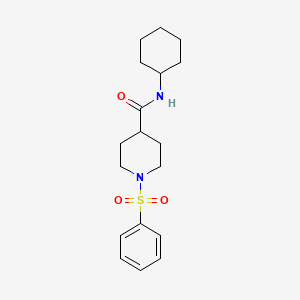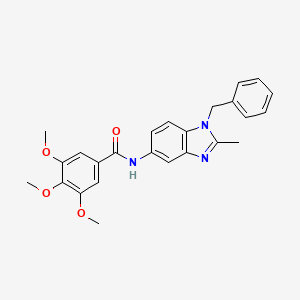![molecular formula C19H22N2O5S B3445995 2,4-dimethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B3445995.png)
2,4-dimethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide
Übersicht
Beschreibung
2,4-dimethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide, also known as DAPH, is a compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Wirkmechanismus
2,4-dimethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide is believed to exert its effects through the inhibition of specific enzymes and ion channels in the body. For example, it has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. In addition, 2,4-dimethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has been shown to modulate the activity of ion channels such as the TRPV1 channel, which is involved in pain signaling.
Biochemical and Physiological Effects:
2,4-dimethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects in the body. For example, it has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation. In addition, 2,4-dimethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has been shown to reduce the proliferation of cancer cells and induce apoptosis, or programmed cell death, in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,4-dimethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide in lab experiments is that it has been shown to have low toxicity in animal models, which makes it a potentially safe and effective therapeutic agent. However, one limitation of using 2,4-dimethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide is that it may have off-target effects on other enzymes and ion channels in the body, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 2,4-dimethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide. One area of interest is the development of more potent and selective inhibitors of specific enzymes and ion channels in the body. In addition, researchers may investigate the potential of 2,4-dimethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide as a therapeutic agent for a wider range of conditions, such as chronic pain and autoimmune disorders. Finally, researchers may explore the use of 2,4-dimethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide in combination with other drugs or therapies to enhance its therapeutic effects.
Wissenschaftliche Forschungsanwendungen
2,4-dimethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has been studied for its potential applications in the treatment of cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models. In addition, 2,4-dimethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has been investigated for its ability to modulate the activity of ion channels in the brain, which may have implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Eigenschaften
IUPAC Name |
2,4-dimethoxy-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-15-7-10-17(18(13-15)26-2)19(22)20-14-5-8-16(9-6-14)27(23,24)21-11-3-4-12-21/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGLLFQAFMICPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxy-N-[4-(pyrrolidine-1-sulfonyl)-phenyl]-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3445913.png)
![3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid](/img/structure/B3445919.png)
![N-(2-furylmethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3445932.png)


![1-(2-fluorobenzyl)-3,7-dimethyl-8-[(2-pyridinylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3445959.png)


![N-[4-({[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3445983.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3445990.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B3446003.png)
![4-ethoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3446006.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B3446012.png)
![4-({[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)phenyl acetate](/img/structure/B3446021.png)